Trimethyl isocyanurate

Descripción general

Descripción

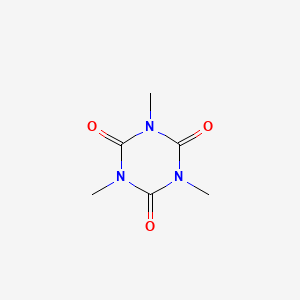

Trimethyl isocyanurate is a cyclic trimer of isocyanate molecules, known for its high thermal and mechanical stability. It is a white crystalline solid with the molecular formula C6H9N3O3 and a molecular weight of 171.15 g/mol . This compound is widely used in various industrial applications due to its robust chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimethyl isocyanurate is typically synthesized through the cyclotrimerization of methyl isocyanate. This process is highly exothermic, with an enthalpy change of -66.4 kcal/mol . The reaction is usually catalyzed by various catalysts to enhance the efficiency and yield of the product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting methanol with methyl carbamate . This method is preferred due to its cost-effectiveness and scalability. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Trimethyl isocyanurate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution can produce a variety of substituted isocyanurates .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Trimethyl isocyanurate has the molecular formula C6H9N3O3 and a molecular weight of 171.15 g/mol. Its structure allows it to undergo cyclotrimerization, a highly exothermic process that results in the formation of stable isocyanurate rings. The compound's high thermal stability makes it suitable for various applications where durability and resistance to degradation are critical .

Chemistry

- Polymer Synthesis : this compound serves as a building block in synthesizing various polymers due to its stability and reactivity. It is commonly used in creating rigid polyurethane foams, elastomers, sealants, coatings, and insulation boards .

- Catalysis : The compound can act as a catalyst in the cyclotrimerization of isocyanates, enhancing the efficiency of polymerization reactions. Various catalysts have been developed for this purpose, including amines and transition metal complexes .

Biology

- Enzyme Interaction Studies : In biological research, this compound is employed to study enzyme inhibition and protein interactions. Its reactive isocyanate groups can modify enzymes or proteins, allowing researchers to investigate cellular signaling pathways and metabolic processes .

- Cellular Effects : The compound influences cellular processes by interacting with proteins and enzymes, potentially altering cell growth, differentiation, and apoptosis through changes in gene expression patterns .

Construction Materials

This compound plays a significant role in producing construction materials such as rigid polyurethane foams used for insulation and structural components. Its thermal stability enhances the performance of these materials under varying environmental conditions .

Coatings and Sealants

The compound's properties make it ideal for manufacturing high-performance coatings that require durability and resistance to harsh conditions. It contributes to superior corrosion protection in metal coatings and enhances the mechanical properties of sealants used in construction .

Case Study 1: Polyurethane Foams

In a study examining the synthesis of polyurethane-isocyanurate networks, this compound was utilized as a key component. The research demonstrated that incorporating this compound significantly improved the thermal stability and mechanical properties of the resulting foams compared to conventional polyurethane systems .

Case Study 2: Biological Interactions

A comprehensive kinetic study investigated the interactions between this compound and various enzymes. The findings revealed that this compound could effectively inhibit specific enzyme activities, providing insights into its potential use in therapeutic applications targeting metabolic disorders .

Mecanismo De Acción

The mechanism by which trimethyl isocyanurate exerts its effects involves its ability to form stable cyclic structures. This stability is due to the strong intramolecular interactions and the exothermic nature of its formation. The molecular targets and pathways involved include interactions with various enzymes and proteins, which can lead to inhibition or modification of their activity .

Comparación Con Compuestos Similares

Triethyl isocyanurate: Similar in structure but with ethyl groups instead of methyl groups.

Triphenyl isocyanurate: Contains phenyl groups, leading to different chemical properties and reactivity.

Uniqueness: Trimethyl isocyanurate is unique due to its high thermal stability and the efficiency of its synthesis. The presence of methyl groups provides a balance between reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

Trimethyl isocyanurate (TMI) is a cyclic trimer of isocyanate molecules, recognized for its high thermal and mechanical stability. With the molecular formula C6H9N3O3 and a molecular weight of 171.15 g/mol, TMI has garnered attention in various fields, including materials science and biochemistry. This article delves into the biological activity of TMI, exploring its mechanisms of action, biochemical interactions, and implications for cellular processes.

This compound is characterized by its reactive isocyanate groups, which significantly influence its biological activity. The compound's structure allows it to participate in various chemical reactions, including cyclotrimerization, oxidation, and substitution reactions, which can affect its reactivity with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C6H9N3O3 |

| Molecular Weight | 171.15 g/mol |

| Appearance | White crystalline solid |

| Stability | High thermal stability |

The biological activity of TMI primarily involves its interaction with cellular components such as proteins, enzymes, and nucleic acids. The mechanism can be summarized as follows:

- Reactivity with Biomolecules : TMI can react with amines, alcohols, and other nucleophiles, leading to the formation of stable adducts that can alter enzyme activity and gene expression .

- Cellular Effects : The compound influences cell signaling pathways and metabolic processes. It can affect cell growth, differentiation, and apoptosis by modifying key proteins involved in these pathways .

- Thermal Stability : TMI's high thermal stability allows it to maintain its structure under various conditions, which can be crucial for its biological effects in different environments .

Biochemical Pathways

TMI participates in several biochemical pathways due to its reactivity:

- Cyclotrimerization : The formation of TMI from methyl isocyanate is a highly exothermic process with an enthalpy change estimated at −66.4 kcal/mol . This process illustrates the compound's stability and potential energy release during reactions.

- Enzyme Interaction : TMI can inhibit or activate enzymes by modifying their active sites or altering their conformations . This interaction can lead to significant changes in cellular metabolism.

Case Studies

Several studies have examined the effects of TMI on biological systems:

- Cell Culture Studies : Research indicates that TMI exposure can lead to altered gene expression profiles in cell lines. For instance, increased levels of apoptosis were observed in certain cancer cell lines when treated with high concentrations of TMI.

- Animal Models : In vivo studies have shown that varying doses of TMI affect metabolic rates and enzyme activities differently. Low doses may have negligible effects, while higher doses can induce toxicity and significant metabolic alterations .

Dosage Effects

The biological effects of TMI are dose-dependent:

- Low Doses : Minimal impact on cellular functions; potential therapeutic applications in controlled environments.

- High Doses : Significant alterations in cellular metabolism; potential for toxicity leading to adverse health effects.

Propiedades

IUPAC Name |

1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWDQDMGFXRVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074856 | |

| Record name | Trimethyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monoclinic prisms (from water or alcohol). (NTP, 1992) | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

525 °F at 760 mmHg (NTP, 1992) | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

827-16-7 | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWL7B55ECL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

349 to 351 °F (NTP, 1992) | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Trimethyl isocyanurate and what are its key physical properties?

A1: this compound is a cyclic trimer of methyl isocyanate. Its molecular formula is C6H9N3O3 and its molecular weight is 171.15 g/mol [, ]. The crystal structure of this compound reveals a network of C–H...O hydrogen bonds. Interestingly, the crystal contains two symmetry-independent molecules, each forming its own layer structure [].

Q2: How thermally stable is this compound and how does its structure relate to this property?

A2: this compound is known for its high thermal stability []. Computational studies have shown that the cyclotrimerization of methyl isocyanate to form this compound is a highly exothermic process, with an enthalpy change calculated to be -66.4 kcal/mol []. This high stability is attributed, in part, to attractive dispersion interactions between the methyl substituents [].

Q3: Can you elaborate on the computational studies performed on this compound and their implications?

A3: Computational chemistry techniques, such as Huckel MO calculations and graph-theoretical calculations, have been employed to study this compound [, ]. These studies have provided valuable insights into the molecule's thermochemical properties, such as atomization enthalpies and cyclotrimerization energies [, ]. For instance, Huckel MO calculations using Hess–Schaad heteroatom parameters revealed that this compound is not significantly strained []. Additionally, the calculations indicated no significant resonance stabilization for six-, eight-, and ten-membered rings composed of CO–N linkages, further supporting the stability of the six-membered ring structure of this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.